molecular formula C21H14N2O4S B2502825 N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide CAS No. 868377-98-4

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2502825
CAS No.: 868377-98-4
M. Wt: 390.41
InChI Key: FPFDUZNOXRRILL-DQRAZIAOSA-N
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Description

N-[(2Z)-4-Methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a chromene-carboxamide moiety. The Z-configuration at the benzothiazole-imine bond and the propargyl (prop-2-yn-1-yl) substituent at position 3 contribute to its structural uniqueness . Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to planar heterocyclic systems.

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4S/c1-3-11-23-19-16(26-2)9-6-10-18(19)28-21(23)22-20(25)17-12-14(24)13-7-4-5-8-15(13)27-17/h1,4-10,12H,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFDUZNOXRRILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and chromene intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include methoxy groups, propargyl groups, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations and Core Modifications

  • N-[2-Phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides (e.g., 4g, 4h, 4i): These compounds () replace the chromene-carboxamide with a thiazolidinone ring and vary in aryl substituents (e.g., chlorophenyl, difluorophenyl).
  • N-(4-Methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide () : Shares the benzothiazole-imine scaffold and methoxy group but substitutes the chromene-carboxamide with a pivalamide group. The propargyl (vs. propenyl) in the target compound could confer greater metabolic stability due to reduced allylic oxidation .

Chromene-Containing Analogues

  • N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides : Synthesized via mercaptoacetic acid-mediated cyclization (), these compounds integrate chromene via an ether linkage rather than direct carboxamide fusion. The target compound’s fused chromene-carboxamide system may enhance π-π stacking interactions in biological targets .

Antimicrobial Activity

  • Compound 4d () : Exhibited MIC values of 10.7–21.4 μmol mL⁻¹ against bacterial pathogens. The target compound’s chromene moiety may broaden activity to fungal or resistant strains, though direct data are unavailable .
  • Compound 4p () : Showed potent antifungal activity (MIC ~15 μmol mL⁻¹). The propargyl group in the target compound could modulate activity by altering electron density or steric effects .

Structural Determinants of Activity

  • Electron-Withdrawing Groups (e.g., Cl, F): Enhance antimicrobial potency in phenyl-substituted analogues (e.g., 4g, 4h) by increasing electrophilicity .
  • Chromene vs. Thiazolidinone Cores: Chromene derivatives () often exhibit antioxidant properties, suggesting the target compound may have dual antimicrobial/antioxidant roles, unlike purely antimicrobial thiazolidinones .

Solubility and Stability

  • Propargyl vs. Propenyl Groups () : The propargyl group’s linear geometry and sp-hybridized carbon may reduce steric hindrance compared to propenyl, enhancing crystallinity (as seen in ’s X-ray data) .
  • Chromene-Carboxamide vs. Acetamide () : The chromene’s conjugated system may increase UV absorbance, useful in analytical characterization .

Biological Activity

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that has attracted attention due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzothiazole ring, a methoxy group, and a prop-2-ynyl substituent. The synthesis involves several key steps:

  • Formation of the Benzothiazole Ring : Synthesized through cyclization of o-aminothiophenol with carbon disulfide.
  • Introduction of the Methoxy Group : Achieved via methylation using methyl iodide in the presence of potassium carbonate.
  • Addition of the Prop-2-ynyl Group : Conducted through nucleophilic substitution with propargyl bromide.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Molecular Targets : It is hypothesized to interact with enzymes and receptors involved in critical cellular processes such as DNA replication and protein synthesis.
  • Cellular Pathways : The compound may modulate pathways related to cell proliferation, apoptosis, and immune responses, contributing to its potential therapeutic effects.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are critical for assessing its potency:

Cell LineIC50 (µM)
MCF73.1
HCT1164.4
HEK2935.3

These findings suggest that the compound may be effective in targeting specific cancer types, potentially providing a basis for further development as an anticancer agent .

Antioxidant Activity

The compound has also shown promising antioxidant properties. Various assays indicated that it significantly scavenges free radicals compared to standard antioxidants like butylated hydroxytoluene (BHT). This activity is crucial as it may aid in mitigating oxidative stress-related diseases .

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis8 µM
S. aureus16 µM

These results highlight its potential use in treating bacterial infections .

Case Studies and Research Findings

Several research articles have explored the biological activities of similar compounds within the same chemical class. For example:

  • A study on methoxy-substituted benzimidazole derivatives reported strong antiproliferative effects against multiple cancer cell lines, with IC50 values ranging from 1.2 to 5.3 µM .
  • Another investigation into hybrid molecules revealed their diverse biological activities, including anticancer and antimicrobial properties, which could be attributed to structural similarities with N-[...]-carboxamide derivatives .

Q & A

Basic: What are the key synthetic routes for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzothiazole core. A common approach includes:

  • Step 1 : Introduction of the methoxy and prop-2-yn-1-yl groups via nucleophilic substitution or alkyne coupling under Pd-catalyzed conditions.
  • Step 2 : Formation of the hydrazone linkage (Z-configuration) using a chromene-2-carboxamide precursor.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product.
    Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (40–80°C), and reaction time optimization (6–24 hours) to achieve yields >50% .

Basic: How is the compound characterized structurally?

Core characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and Z-configuration of the hydrazone moiety.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal structure determination, resolving bond lengths and angles with high precision (mean σ(C–C) = 0.003 Å) .
  • Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns.

Basic: What preliminary biological assays are recommended?

Initial screening should focus on:

  • Antimicrobial Activity : Broth microdilution assays against bacterial/fungal pathogens (e.g., MIC/MBC determination). Related benzothiazoles show MIC values in the range of 10–40 μmol/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} determination).
  • Docking Studies : Preliminary molecular docking against targets like DNA gyrase or kinases to predict binding affinity .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Yield optimization strategies include:

  • Catalyst Screening : Testing Pd/C or Cu(I) catalysts for alkyne coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability.
  • Temperature Gradients : Stepwise heating (e.g., 50°C for cyclization, 80°C for amide coupling) to minimize side reactions.
    Refer to analogous benzothiazole syntheses where ethanol/ethyl acetate mixtures improved yields to 60–70% .

Advanced: How to resolve contradictions in structural data between NMR and X-ray results?

  • Density Functional Theory (DFT) Calculations : Compare experimental NMR shifts with computed values to validate configurations.
  • Twinned Crystallography : Use SHELXL’s TWIN command to refine structures from twinned crystals, resolving discrepancies in bond angles .
  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., hindered rotation of the propynyl group) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with halogens or alkyl groups) and assess bioactivity changes.
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with the chromene carbonyl group) .
  • In Silico ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity profiles to prioritize analogs .

Advanced: How to address low reproducibility in biological assays?

  • Batch Consistency : Ensure synthetic intermediates (e.g., benzothiazole precursors) are >95% pure via HPLC.
  • Assay Standardization : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments (n ≥ 3).
  • Solubility Optimization : Use DMSO/PBS mixtures to enhance compound solubility and reduce false negatives .

Advanced: What computational methods validate the compound’s mechanism of action?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability.
  • Free Energy Perturbation (FEP) : Quantify binding free energy changes for key residues.
  • Electrostatic Potential Maps : Analyze charge distribution to predict reactive sites for derivatization .

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